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Compound of Interest

Compound Name: N-Hydroxy-N-phenylacetamide

CAS No.: 1795-83-1

Cat. No.: B1220185

Get Quote

Executive Summary
N-Hydroxy-N-phenylacetamide (N-HAA; N-Hydroxyacetanilide) represents a critical class of

hydroxamic acid derivatives utilized in oxidative enzymology. Unlike simple competitive

inhibitors, N-HAA functions primarily through mechanism-based inactivation (suicide inhibition)

and radical scavenging.

This application note details its utility in two distinct enzymatic systems:

Heme Peroxidases (e.g., Myeloperoxidase - MPO): Acting as a "suicide substrate" that traps

the enzyme in an inactive redox state or covalently modifies the heme prosthetic group.

Ribonucleotide Reductase (RNR): Acting as a radical scavenger that quenches the essential

tyrosyl radical required for DNA synthesis, similar to Hydroxyurea but with distinct lipophilicity

profiles.

Chemical Profile & Properties[1][2][3][4][5][6]
IUPAC Name: N-Hydroxy-N-phenylacetamide
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Common Name: N-Hydroxyacetanilide[1]

CAS Number: 1795-83-1[1]

Molecular Formula:

MW: 151.16 g/mol [2][1]

Solubility: Soluble in Ethanol, DMSO; sparingly soluble in cold water.

Stability: Sensitive to oxidation; prepare fresh or store under inert gas at -20°C.

Mechanism of Action: The "Suicide" Trap
To use N-HAA effectively, researchers must understand that it is not a static blocker; it requires

catalytic turnover to exert its effect.

Peroxidase System (MPO)
In Myeloperoxidase (MPO), N-HAA acts as a reducing substrate.

Activation: MPO (Ferric) reacts with

to form Compound I (highly reactive).[3]

Radical Formation: Compound I oxidizes N-HAA to a Nitroxide Radical, reducing the enzyme

to Compound II.

The Trap:

Scenario A (Reversible): N-HAA is a poor reductant for Compound II. The enzyme

accumulates as inactive Compound II, unable to return to the resting state.

Scenario B (Irreversible): The generated nitroxide radical is highly reactive and attacks the

heme meso-edge or active site amino acids, covalently modifying and permanently

inactivating the enzyme (Suicide Inhibition).

Ribonucleotide Reductase (RNR)
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Class I RNR relies on a stable tyrosyl radical (Tyr•) in the R2 subunit to initiate catalysis. N-

HAA, possessing the N-OH moiety, acts as a one-electron reductant. It transfers an electron to

the Tyr•, quenching it to a normal Tyrosine, thereby halting dNTP synthesis.
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Figure 1: Dual mechanism of N-HAA. Top: MPO suicide inhibition via radical generation.

Bottom: RNR inhibition via radical quenching.[4]

Protocol 1: Assessment of Time-Dependent MPO
Inactivation
Objective: To determine the inactivation rate constant (

) and inhibitory potency (
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) of N-HAA against Myeloperoxidase. This protocol distinguishes between simple competition
and suicide inhibition.

Reagents & Preparation
Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 100 µM DTPA to chelate trace

metals).

Enzyme: Purified Human MPO (Final conc: 10–20 nM).

Substrate (Reporter): Guaiacol (20 mM stock) or TMB.

Oxidant: Hydrogen Peroxide (

), 30% stock. Prepare fresh 1 mM working solution.

Inhibitor: N-HAA (Dissolve in DMSO; Final DMSO < 1%).

Experimental Workflow
This is a discontinuous assay involving a pre-incubation step.

Pre-Incubation Mix: In a microcentrifuge tube, combine:

MPO Enzyme[5][3][6][7][8]

N-HAA (Variable concentrations: e.g., 0, 1, 5, 10, 50, 100 µM)

Buffer

Start reaction by adding:

(10 µM final for pre-incubation turnover).

Incubation: Incubate at 25°C or 37°C.

Sampling: At defined time points (

= 0, 2, 5, 10, 20 min), remove an aliquot (e.g., 10 µL).
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Residual Activity Measurement:

Transfer aliquot to a cuvette/well containing the Reporter Mix (Buffer + 1 mM Guaiacol +

100 µM

).

Immediately measure the initial rate of Guaiacol oxidation (Absorbance at 470 nm).

Data Analysis[12]
Plot 1: Log(% Residual Activity) vs. Time (min) for each [N-HAA].

Result: Linear negative slopes indicate pseudo-first-order inactivation (

).

Plot 2:

vs.

(Kitz-Wilson Plot).

y-intercept:

(Maximal rate of inactivation).

x-intercept:

(Affinity of the inhibitor for the enzyme).

Parameter Definition Expected Trend for N-HAA

Observed inactivation rate Increases with [N-HAA]

Inhibitor affinity
Low

M range (High affinity)

Max inactivation rate
Indicates efficiency of suicide

step
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Protocol 2: Ribonucleotide Reductase (RNR)
Inhibition
Objective: To quantify RNR inhibition via the spectrophotometric coupled assay. Direct

measurement of dCDP formation is difficult; this assay couples the oxidation of NADPH via the

Thioredoxin/Thioredoxin Reductase (Trx/TrxR) system which regenerates RNR.

Principle
RNR reduces NDP to dNDP using electrons from Thioredoxin. Thioredoxin is regenerated by

Thioredoxin Reductase using NADPH.

Readout: Decrease in Absorbance at 340 nm (NADPH oxidation).

Reagents[13]
RNR Enzyme: Recombinant R1 and R2 subunits (mix 1:1 ratio).

Substrate: CDP (0.5 mM).

Effector: ATP (2 mM) – required to activate the enzyme.

Coupling System:

Thioredoxin (Trx) (10 µM)

Thioredoxin Reductase (TrxR) (0.5 µM)

NADPH (0.2 mM)

Inhibitor: N-HAA (0.1 – 1000 µM).

Step-by-Step Protocol
Blanking: Set spectrophotometer to 340 nm, 25°C.

Master Mix: Combine Buffer (50 mM HEPES pH 7.2, 5 mM

), ATP, Trx, TrxR, NADPH, and RNR subunits.
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Baseline: Monitor

for 2 minutes to ensure stability (background NADPH oxidation).

Inhibitor Addition: Add N-HAA at varying concentrations. Incubate for 5 minutes (allow radical

quenching).

Initiation: Add CDP to start the reaction.

Measurement: Monitor the linear decrease in

for 5–10 minutes.

Calculation of IC50
Calculate the velocity (

) for each inhibitor concentration. Normalize to control (DMSO only):

Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

.

Safety & Handling (Critical)
N-Hydroxy-N-phenylacetamide is a potent chemical agent with specific toxicity risks.[1][9][10]

Genotoxicity: N-hydroxylated arylamines are known mutagens (Ames positive). They can

form DNA adducts.

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Containment: Handle all powders in a fume hood or biological safety cabinet to prevent

inhalation.

Disposal: Quench with mild reducing agents (e.g., Sodium Ascorbate) before disposal into

hazardous chemical waste streams. Do not pour down the drain.
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Disclaimer:This guide is for research use only. Not for diagnostic or therapeutic procedures.[11]

Validate all protocols with your specific enzyme preparations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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